molecular formula C26H17BrO3 B4908557 2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione

2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione

Cat. No.: B4908557
M. Wt: 457.3 g/mol
InChI Key: HUDGZYVPSFQFIU-UHFFFAOYSA-N
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Description

2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione is an organic compound that features a complex structure with a bromophenyl group, a furan ring, and a diphenylpropanedione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione typically involves the condensation of 4-bromobenzaldehyde with 2-acetylfuran and 1,3-diphenyl-1,3-propanedione under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as piperidine or pyridine to facilitate the formation of the desired product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a variety of derivatives with different functional groups.

Scientific Research Applications

2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione has several scientific research applications:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-((4-Bromophenyl)methylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-en-1-one): This compound shares the bromophenyl group but has a different core structure.

    2,2’-((4-Bromophenyl)methylene)bis(1H-pyrrole): Another compound with a bromophenyl group, but with pyrrole rings instead of a furan ring and diphenylpropanedione moiety.

Uniqueness

2-((5-(4-Bromophenyl)-2-furyl)methylene)-1,3-diphenyl-1,3-propanedione is unique due to its combination of a furan ring and a diphenylpropanedione moiety, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry.

Properties

IUPAC Name

2-[[5-(4-bromophenyl)furan-2-yl]methylidene]-1,3-diphenylpropane-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H17BrO3/c27-21-13-11-18(12-14-21)24-16-15-22(30-24)17-23(25(28)19-7-3-1-4-8-19)26(29)20-9-5-2-6-10-20/h1-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUDGZYVPSFQFIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)Br)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H17BrO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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